2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Overview
Description
Synthesis Analysis
This usually involves the methods and steps used to synthesize a compound. It can include the starting materials, reagents, reaction conditions, and the overall yield12.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used34.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about the reaction conditions, the products formed, and the mechanism of the reaction12.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability3.
Scientific Research Applications
Tautomerism and Structural Analysis
- The compound shows interesting tautomerism properties and has been studied for its structural transformations in various states. It exists as a zwitterion with proton localization on the nitrogen atom of the piperidine ring and negative charge delocalization over the pyrazololate fragment. This property is significant in crystal but unstable in solution, leading to a complex mixture of products in certain conditions (Gubaidullin et al., 2014).
Molecular Conformation and Hydrogen Bonding
- Research has explored the molecular conformations and hydrogen bonding in derivatives of this compound. The studies focus on how different substituents and molecular arrangements affect the overall structure and interactions, which is crucial for understanding its behavior in various applications (Sagar et al., 2017).
Potential in Cancer Treatment
- Certain derivatives of this chemical structure have been investigated for their potential in treating cancer. Specifically, they have shown inhibition of Aurora A, a protein involved in cell cycle regulation, suggesting a possible therapeutic application in oncology (ヘンリー,ジェームズ, 2006).
Exploration in Diabetes Treatment
- The compound's derivatives have been explored as periphery motifs for pharmacophoric cores in diabetes treatment, particularly targeting free fatty acid receptor 1, a significant factor in type 2 diabetes (Lukin et al., 2020).
Corrosion Inhibition
- Pyrazolopyridine derivatives, related to this compound, have been synthesized and studied for their effectiveness in corrosion inhibition of mild steel. This application is critical in industrial settings to prevent material degradation (Dandia et al., 2013).
Antimicrobial Activity
- Novel pyrazole derivatives of this compound have been synthesized and tested for antimicrobial activities. This area of research is significant for developing new antibiotics and combating resistant bacterial strains (Al-Ghamdi, 2019).
Safety And Hazards
This includes information about the toxicity of the compound, precautions that need to be taken when handling it, and procedures for safe disposal4.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis5.
I hope this helps! If you have any other questions or need information on a different compound, feel free to ask.
properties
IUPAC Name |
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O.ClH/c1-25-20-11-12-23-13-17(20)19(24-25)14-26(15-7-3-2-4-8-15)21(27)16-9-5-6-10-18(16)22;/h2-10,23H,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZUZUIDSAHBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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